molecular formula C7H6N2O3 B1603670 6-Carbamoylpyridine-2-carboxylic acid CAS No. 97310-93-5

6-Carbamoylpyridine-2-carboxylic acid

Cat. No. B1603670
Key on ui cas rn: 97310-93-5
M. Wt: 166.13 g/mol
InChI Key: MUTVEWJASOPKGU-UHFFFAOYSA-N
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Patent
US07879853B2

Procedure details

Monobenzyl pyridine-2,6-dicarboxylate (compound H1) (1 g, 3.8 mmol) and aqueous 25-% ammonia solution (40 mL) are heated to 90° C. for 6 h. After cooling the mixture is evaporated and washed with ether.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]([C:7]([O-])=[O:8])=[CH:5][CH:4]=[CH:3][C:2]=1[C:10]([O:12]CC1C=CC=CC=1)=[O:11].[NH3:20]>>[C:7]([C:6]1[N:1]=[C:2]([C:10]([OH:12])=[O:11])[CH:3]=[CH:4][CH:5]=1)(=[O:8])[NH2:20]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=C(C=CC=C1C(=O)[O-])C(=O)OCC1=CC=CC=C1
Name
Quantity
40 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
CUSTOM
Type
CUSTOM
Details
is evaporated
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Name
Type
Smiles
C(N)(=O)C1=CC=CC(=N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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